NPD4456

HIV-1 Vpr inhibitor Target engagement

NPD4456 (CAS 859668-98-7) is a 3-phenylcoumarin-based compound. It is a research probe used to study HIV-1 Viral Protein R (Vpr).

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 859668-98-7
Cat. No. B2384285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPD4456
CAS859668-98-7
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21NO6/c1-12-15-8-6-14(27-21(24)22(2)3)11-18(15)28-20(23)19(12)16-10-13(25-4)7-9-17(16)26-5/h6-11H,1-5H3
InChIKeyNHTDUXSQDZDSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NPD4456 (CAS 859668-98-7) Technical Profile for HIV-1 Vpr Inhibitor Research


NPD4456 (CAS 859668-98-7) is a 3-phenylcoumarin-based compound [1]. It is a research probe used to study HIV-1 Viral Protein R (Vpr) [1]. The compound was identified through a high-throughput screening (HTS) system that screened chemical libraries in the RIKEN Natural Products Depository (NPDepo) [1]. NPD4456 has been characterized as an inhibitor of the cell cycle arrest activity of Vpr in yeast [1][2].

Limitations of Generic Substitution in NPD4456-Based Vpr Inhibitor Research


The pharmacological activity of NPD4456 and its analogs is highly dependent on specific structural features. Generic substitution is unreliable because the key interaction with the Vpr target requires a defined pharmacophore, and minor structural changes can significantly alter potency, binding mode, and cellular efficacy [1]. The structure-activity relationship (SAR) study determined the minimal pharmacophore of the inhibitor, and derivatives with modifications outside this core may exhibit different binding characteristics or lose the ability to inhibit Vpr-dependent viral infection in human macrophages [1].

Quantitative Differentiation of NPD4456 from Closest Vpr Inhibitor Analogs


Competitive Binding to Vpr Distinguishes NPD4456 from Non-Binding Analogs

NPD4456 demonstrates direct, competitive binding to HIV-1 Vpr, a characteristic not shared by all analogs. In a pull-down assay using compound-immobilized beads, Vpr protein was observed to bind to NPD4456 in a competitive manner, as indicated by a competition binding assay [1]. Derivative AS6 (Vipirinin) also binds competitively, but NPD4456 was unable to compete for Vpr that was already bound to NPD4456-beads, suggesting a unique binding interaction or affinity profile compared to its derivatives [1][2].

HIV-1 Vpr inhibitor Target engagement

Differential Inhibition of Vpr-Dependent Viral Infection in Macrophages by NPD4456 vs. Derivative AS6

NPD4456 inhibits Vpr-dependent viral infection of human macrophages, but its derivative AS6 (Vipirinin) demonstrates more potent activity in this assay [1][2]. This highlights the importance of the specific molecular structure for optimal cellular efficacy. While both compounds are active, the quantitative difference in potency underscores the value of exploring the SAR around the NPD4456 scaffold for applications requiring stronger inhibition [1].

HIV-1 Vpr inhibitor Macrophage infection

SAR-Defined Pharmacophore Differentiates NPD4456 from Inactive Coumarin Analogs

The minimal pharmacophore of NPD4456 was determined through a structure-activity relationship (SAR) study [1]. This defined the essential structural elements required for Vpr inhibition. Analogs that do not conform to this pharmacophore, such as AS7, do not dock into the hydrophobic pocket of Vpr and are inactive [1][2]. In contrast, derivatives AS2 and AS6, which contain the core pharmacophore, were able to overcome resistance towards NPD4456 in select mutants of Vpr [2].

HIV-1 Vpr inhibitor Structure-activity relationship

Optimal Research Applications for NPD4456 (CAS 859668-98-7) in HIV-1 Vpr Studies


Positive Control in High-Throughput Screens for Vpr Inhibitors

NPD4456, identified through an HTS of the RIKEN NPDepo library [1], is an ideal positive control for developing and validating new high-throughput screening assays aimed at discovering novel inhibitors of Vpr's cell cycle arrest activity in yeast. Its validated activity profile provides a reliable benchmark for assessing assay sensitivity and identifying new hit compounds.

Reference Standard for Structure-Activity Relationship (SAR) Studies of 3-Phenylcoumarins

As the parent hit compound from which more potent derivatives like AS6 (Vipirinin) were developed [1], NPD4456 is a necessary reference standard for any SAR campaign focused on optimizing 3-phenylcoumarin-based Vpr inhibitors. Its defined pharmacophore [1] allows researchers to quantify the impact of structural modifications on target binding and cellular efficacy.

Chemical Probe for Mapping the Hydrophobic Binding Region of Vpr

NPD4456 has been used as a bioprobe to explore a hydrophobic region of Vpr, with docking models predicting its binding to a specific pocket [1][2]. This makes it a valuable tool for structural biology and biophysical studies aimed at characterizing the Vpr-inhibitor interaction surface, including for assays with Vpr mutants to identify critical binding residues [1].

Benchmark Compound in Vpr-Dependent Viral Infection Assays in Macrophages

NPD4456 has confirmed inhibitory activity against Vpr-dependent viral infection in human macrophages [1]. It can be used as a benchmark control in these more physiologically relevant cellular models when testing the efficacy of new Vpr-targeting compounds or studying the role of Vpr in macrophage tropism.

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